molecular formula C13H19BrN4O2 B14931545 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Cat. No.: B14931545
M. Wt: 343.22 g/mol
InChI Key: VCZIADOYGLOKBQ-UHFFFAOYSA-N
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Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with N-(3-aminopropyl)pyrrolidin-2-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE
  • 2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE
  • 2-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE

Uniqueness

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE is unique due to the presence of the bromine atom and the specific substitution pattern on the pyrazole ring

Properties

Molecular Formula

C13H19BrN4O2

Molecular Weight

343.22 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

InChI

InChI=1S/C13H19BrN4O2/c1-10-11(14)8-18(16-10)9-12(19)15-5-3-7-17-6-2-4-13(17)20/h8H,2-7,9H2,1H3,(H,15,19)

InChI Key

VCZIADOYGLOKBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)NCCCN2CCCC2=O

Origin of Product

United States

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